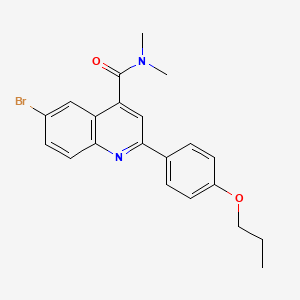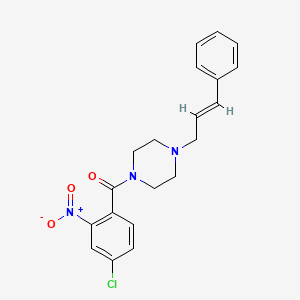
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (CNPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine inhibits cancer cell growth, reduces the production of pro-inflammatory cytokines, and exhibits antimicrobial activity. In vivo studies have shown that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting cancer cell growth, reducing inflammation, and exhibiting antimicrobial activity. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is relatively easy to synthesize and has been shown to have high purity. However, one of the limitations of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo.
Orientations Futures
There are several future directions for 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate the mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Understanding the cellular pathways involved in 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's therapeutic effects could lead to the development of more targeted therapies. Another direction is to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, future studies could investigate the potential use of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other therapies to enhance its therapeutic effects.
Méthodes De Synthèse
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through multiple methods, including the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a base. Another method involves the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamyl alcohol in the presence of a catalyst. Both methods have been reported to yield high purity 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Applications De Recherche Scientifique
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has demonstrated antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-8-9-18(19(15-17)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISLXTACRFCLJW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-2-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
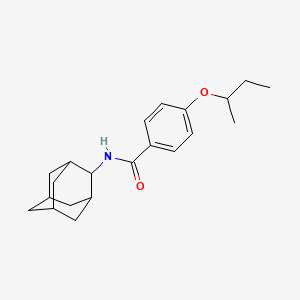
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
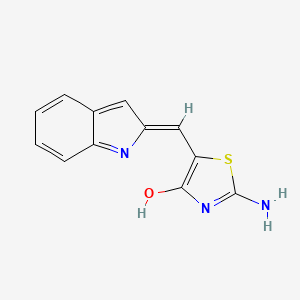
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)
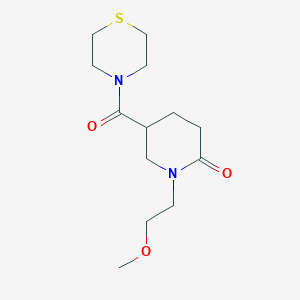
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
